molecular formula C7H5ClN2O3 B176619 2-Chloro-3-nitrobenzamide CAS No. 117054-76-9

2-Chloro-3-nitrobenzamide

Cat. No. B176619
Key on ui cas rn: 117054-76-9
M. Wt: 200.58 g/mol
InChI Key: YKTHIYUTPYYKGA-UHFFFAOYSA-N
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Patent
US06602863B1

Procedure details

DMF (3 drops) was added to a mixture of 2-chloro-3-nitrobezoic acid (0.99 g, 4.9 mmol), oxalyl chloride (0.47 mL, 5.4 mmol) in CH2Cl2 (20 mL) at 25° C. stirring under N2. After gas formation ceased, all the solid went into solution. After 3 hours the solvent was removed under reduced pressure to leave a light yellow solid which was treated with cold NH4OH (20 mL). 2-Chloro-3-nitrobenzamide was collected as an off-white solid (1.02 g, 100%).
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.99 g
Type
reactant
Reaction Step Two
Quantity
0.47 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].C(Cl)(=O)C(Cl)=O.[NH4+:20].[OH-]>CN(C=O)C.C(Cl)Cl>[Cl:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([NH2:20])=[O:5] |f:2.3|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
[NH4+].[OH-]
Step Two
Name
Quantity
0.99 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC=C1[N+](=O)[O-]
Name
Quantity
0.47 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirring under N2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 3 hours the solvent was removed under reduced pressure
Duration
3 h
CUSTOM
Type
CUSTOM
Details
to leave a light yellow solid which
CUSTOM
Type
CUSTOM
Details
2-Chloro-3-nitrobenzamide was collected as an off-white solid (1.02 g, 100%)

Outcomes

Product
Name
Type
Smiles
ClC1=C(C(=O)N)C=CC=C1[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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